

Technical Guide: Prop-1-ene-2-sulfonamide Covalent Warhead Classification

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Compound of Interest

Compound Name: *prop-1-ene-2-sulfonamide*

CAS No.: 16325-50-1

Cat. No.: B6266940

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Part 1: Executive Summary & Classification

Prop-1-ene-2-sulfonamide represents a specialized class of Michael acceptor warheads used in Targeted Covalent Inhibitors (TCIs). Chemically defined as an

-methyl vinyl sulfonamide, this moiety is engineered to target non-catalytic nucleophilic residues—predominantly Cysteine—within a protein binding pocket.

Unlike the ubiquitous acrylamide warheads (e.g., Ibrutinib, Osimertinib), the **prop-1-ene-2-sulfonamide** scaffold leverages the stronger electron-withdrawing nature of the sulfonyl group (

) balanced by the steric and electronic modulation of the

-methyl group. This unique "push-pull" electronic environment allows for fine-tuned reactivity, often yielding high selectivity for specific kinases (e.g., ERK1/2, WRN helicase) while minimizing off-target glutathione (GSH) depletion.

Chemical Classification Table[1]

Feature	Classification	Description
Warhead Type	Michael Acceptor	Electrophilic alkene conjugated to an electron-withdrawing group (EWG).
Sub-Class	-Methyl Vinyl Sulfonamide	Sulfonamide EWG at C2; Methyl group at C2; Reactive site at C1.
HSAB Category	Soft Electrophile	Preferentially reacts with soft nucleophiles (Thiol/Sulfhydryl of Cysteine).
Reversibility	Irreversible	Forms a stable thioether bond; lacks a facile elimination pathway under physiological conditions.
Reactivity Profile	Moderate-High	Generally more reactive than acrylamides due to , but modulated by -substitution.

Part 2: Mechanism of Action (Chemical Biology)[2]

The Alpha-Methyl Vinyl Sulfonamide "Sweet Spot"

The **prop-1-ene-2-sulfonamide** warhead functions via a nucleophilic conjugate addition (AdN). The positioning of the sulfonamide and methyl group at the

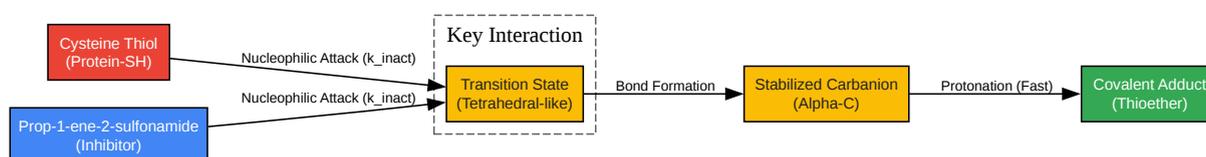
-position (C2) creates a specific reactivity landscape:

- **Electronic Activation:** The sulfonyl group () is a potent electron-withdrawing group, significantly lowering the LUMO energy of the alkene, making the -carbon (C1) highly electrophilic.

- Steric Modulation: The
 - methyl group introduces mild steric bulk near the transition state but does not block the
 - carbon (C1) directly. This distinguishes it from
 - substituted warheads, which are significantly less reactive.
- Irreversibility: Upon nucleophilic attack, the resulting carbanion is protonated to form a stable saturated sulfonamide adduct. Unlike
 - cyanoacrylamides, which can undergo retro-Michael addition, the sulfonamide adduct is kinetically stable.

Reaction Pathway Diagram

The following diagram illustrates the covalent labeling mechanism of a Cysteine residue by a **prop-1-ene-2-sulfonamide** inhibitor.



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Caption: Mechanism of irreversible inhibition. The cysteine thiolate attacks the terminal methylene (C1), driven by the electron-withdrawing sulfonyl group.

Part 3: Medicinal Chemistry & Applications[3][4][5][6][7]

Structure-Activity Relationship (SAR)

The reactivity of the **prop-1-ene-2-sulfonamide** can be tuned via the sulfonamide nitrogen substituents (

in

).

- Electron Deficient R-groups: Increase the acidity of the NH (if present) and can slightly modulate the sulfonyl's electron-withdrawing power, increasing warhead reactivity.
- Steric Bulk on R: primarily affects non-covalent binding affinity () rather than the intrinsic reactivity () of the warhead itself.

Case Study: ERK Inhibitors

In the development of ERK1/2 inhibitors, the **prop-1-ene-2-sulfonamide** warhead was utilized to target Cys183 (in ERK2). This residue is located in the ATP-binding site but is distinct from the catalytic lysine.

- Advantage: The sulfonamide warhead provided a unique vector for engagement that avoided the IP-issues of standard acrylamides and offered improved metabolic stability in some scaffolds.
- Selectivity: The specific geometry of the prop-1-ene linker allowed the inhibitor to "reach" Cys183 only when the kinase was in a specific conformation, enhancing selectivity over other kinases with conserved cysteines.

Part 4: Experimental Protocols

Synthesis of Prop-1-ene-2-sulfonamide Scaffolds

Objective: Install the warhead onto an amine-bearing drug scaffold (

).

Reagents:

- Scaffold amine ()

- Prop-1-ene-2-sulfonyl chloride (CAS 874009-75-3)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine () or Diisopropylethylamine (DIPEA)

Protocol:

- Preparation: Dissolve the scaffold amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere ().
- Base Addition: Add DIPEA (2.5 equiv) and cool the mixture to 0°C.
- Sulfonylation: Dropwise add a solution of prop-1-ene-2-sulfonyl chloride (1.2 equiv) in DCM.
- Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2-4 hours. Monitor by LC-MS for conversion.
- Workup: Quench with saturated , extract with DCM, dry over , and concentrate.
- Purification: Flash column chromatography (typically Hexane/EtOAc). Note: Avoid nucleophilic solvents (MeOH) during prolonged storage.

Intrinsic Reactivity Assay (GSH Half-Life)

Objective: Quantify the electrophilicity of the warhead to assess potential toxicity (off-target alkylation).

Protocol:

- Stock Solutions: Prepare 10 mM inhibitor in DMSO and 10 mM reduced Glutathione (GSH) in PBS (pH 7.4).

- Incubation: Mix inhibitor (final 50

M) with excess GSH (final 5 mM, 100-fold excess) in PBS with an internal standard (e.g., Warfarin).

- Sampling: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, 240 min.
- Analysis: Quench aliquots with 1% Formic Acid/Acetonitrile. Analyze by HPLC-UV or LC-MS/MS.
- Calculation: Plot

vs. time. The slope is

.

◦ .

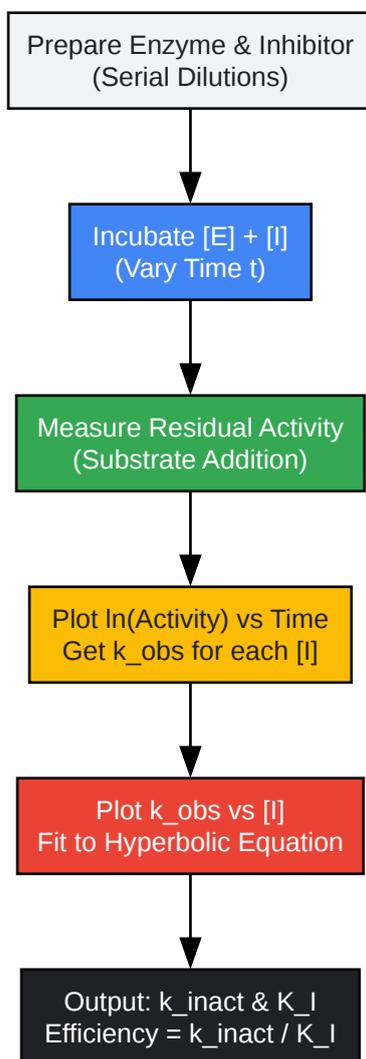
- Target Range: Ideal TCIs typically have GSH

hours to ensure bioavailability before clearance.

Kinetic Characterization ()

Objective: Determine the efficiency of covalent inhibition against the target protein.

Workflow Diagram:



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Caption: Workflow for determining covalent kinetic parameters. A 2-step hyperbolic fit distinguishes binding affinity (

) from bond formation rate (

).

Data Analysis Table:

Parameter	Definition	Significance
	Dissociation constant of the non-covalent complex.	Measures initial binding affinity. Lower is better.
	Maximum rate of covalent bond formation.	Measures reactivity of the warhead within the pocket.
	Second-order rate constant ().	The gold standard for TCI potency. Values indicate potent inhibition.

References

- PubChem.**Prop-1-ene-2-sulfonamide** Compound Summary. National Library of Medicine. [\[Link\]](#)
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Sources

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